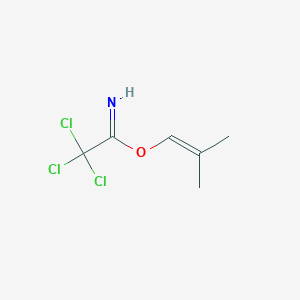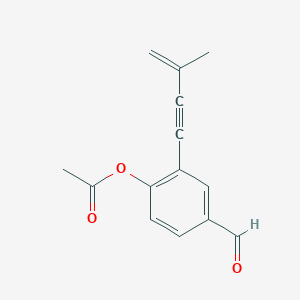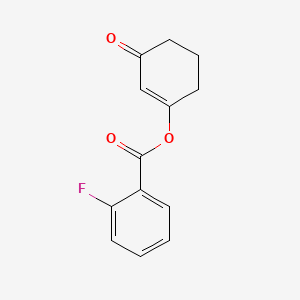
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H8Cl3NO It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 2-methylprop-1-en-1-ol with trichloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroethanimidate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichloroethanimidate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with various molecular targets. The trichloroethanimidate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in chemical synthesis and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propen-1-ol: A related compound with similar reactivity but different functional groups.
2-Methyl-1-propenylmagnesium bromide: Another compound with a similar structure but different reactivity due to the presence of a magnesium bromide group.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
146096-45-9 |
|---|---|
Molekularformel |
C6H8Cl3NO |
Molekulargewicht |
216.5 g/mol |
IUPAC-Name |
2-methylprop-1-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H8Cl3NO/c1-4(2)3-11-5(10)6(7,8)9/h3,10H,1-2H3 |
InChI-Schlüssel |
IYVTZBUKALQTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC(=N)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)


![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)
